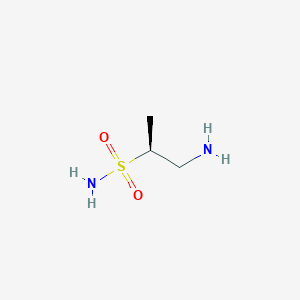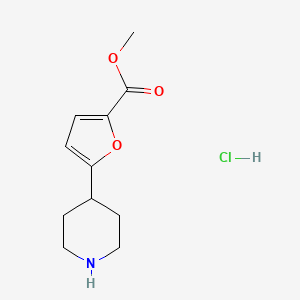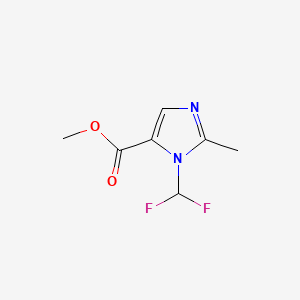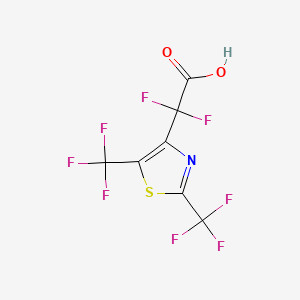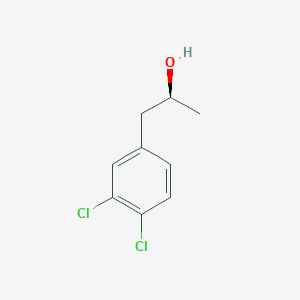
(2s)-1-(3,4-Dichlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(3,4-Dichlorophenyl)propan-2-ol: is a chemical compound with the molecular formula C9H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 3,4-dichlorobenzaldehyde using a palladium or platinum catalyst is one such method. This process is conducted under controlled temperature and pressure conditions to ensure optimal yield and efficiency.
化学反応の分析
Types of Reactions: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,4-dichloroacetophenone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 3,4-dichlorophenylpropan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 3,4-Dichloroacetophenone.
Reduction: 3,4-Dichlorophenylpropan-2-amine.
Substitution: 3,4-Dichlorophenylpropan-2-chloride.
科学的研究の応用
Chemistry: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of bioactive molecules that target specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target neurological pathways. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to the active site of an enzyme, altering its activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3,4-Dichlorophenylpropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,4-Dichloroacetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dichlorophenylpropan-2-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
(2S)-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1 |
InChIキー |
NVTCWDFUOVNOSO-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1)Cl)Cl)O |
正規SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


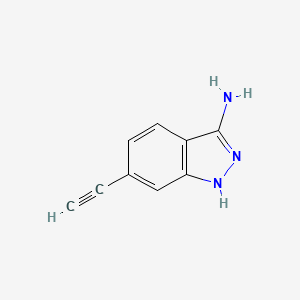
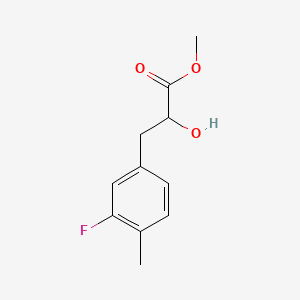
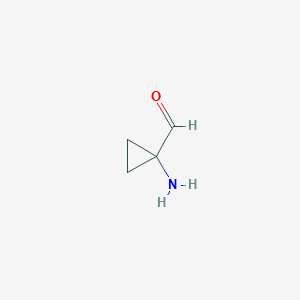
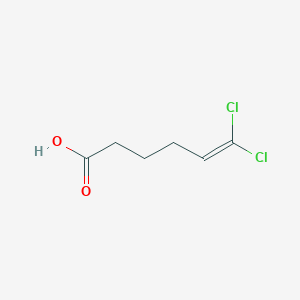
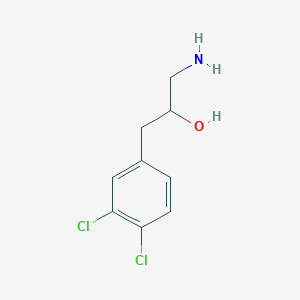
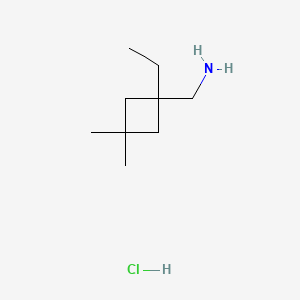
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
